Lipophilicity (LogP) Compared with Des‑Methyl and Des‑Methoxy Analogs
The target compound exhibits a computed LogP of 3.69, intermediate between the des‑methyl analog 4′-methoxy-[1,1′-biphenyl]-4-carbaldehyde (LogP 3.17) and the des‑methoxy analog 2-methyl-[1,1′-biphenyl]-4-carbaldehyde (LogP 3.85) . This positions the compound closer to the optimal lipophilicity range for oral bioavailability while retaining the H‑bond acceptor capacity contributed by the methoxy group.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | 3.69 |
| Comparator Or Baseline | 4′-Methoxy-[1,1′-biphenyl]-4-carbaldehyde: 3.17; 2-Methyl-[1,1′-biphenyl]-4-carbaldehyde: 3.85 |
| Quantified Difference | +0.52 vs. des‑methyl; −0.16 vs. des‑methoxy |
| Conditions | Predicted LogP values sourced from vendor technical datasheets (computed property) |
Why This Matters
A LogP shift of 0.5 units can alter membrane permeability by an order of magnitude, making the target compound the balanced choice for lead series requiring moderate lipophilicity.
